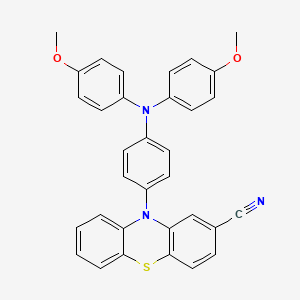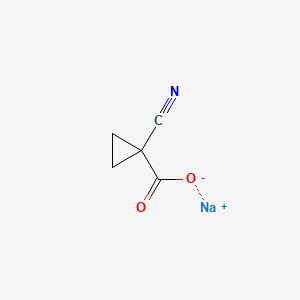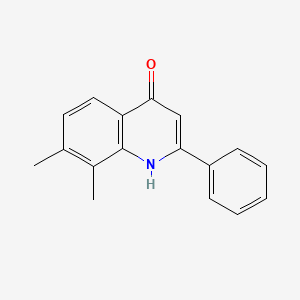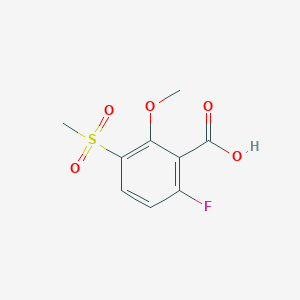
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenothiazine core, which is a tricyclic structure, and is substituted with bis(4-methoxyphenyl)amino and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Bis(4-methoxyphenyl)amino Group: This step involves the reaction of the phenothiazine core with 4-methoxyaniline in the presence of a suitable catalyst.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine: Lacks the carbonitrile group but shares similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar bis(4-methoxyphenyl)amino group but differs in the core structure.
Uniqueness
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is unique due to the combination of its phenothiazine core and the presence of both bis(4-methoxyphenyl)amino and carbonitrile groups
特性
分子式 |
C33H25N3O2S |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
10-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C33H25N3O2S/c1-37-28-16-12-25(13-17-28)35(26-14-18-29(38-2)19-15-26)24-8-10-27(11-9-24)36-30-5-3-4-6-32(30)39-33-20-7-23(22-34)21-31(33)36/h3-21H,1-2H3 |
InChIキー |
GIPMJAJMHDHGJE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C#N)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)









![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)


